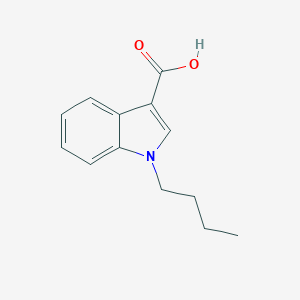
1-butylindole-3-carboxylic Acid
Descripción
1-Butylindole-3-carboxylic acid is an indole derivative featuring a butyl group at the 1-position and a carboxylic acid moiety at the 3-position of the indole ring. The butyl substituent likely enhances lipophilicity compared to shorter alkyl or aromatic substituents, influencing solubility, metabolic stability, and receptor interactions. Such compounds are frequently employed as intermediates in pharmaceutical synthesis or as bioactive molecules targeting inflammatory pathways or receptors like CysLT1 .
Propiedades
Número CAS |
154287-01-1 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
1-butylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-3-8-14-9-11(13(15)16)10-6-4-5-7-12(10)14/h4-7,9H,2-3,8H2,1H3,(H,15,16) |
Clave InChI |
FCDUTQOVTAGBSP-UHFFFAOYSA-N |
SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)O |
SMILES canónico |
CCCCN1C=C(C2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Research Findings and Implications
- CysLT1 Receptor Antagonism : 3-Substituted indole-2-carboxylic acids (e.g., derivatives from ) show receptor selectivity, suggesting that 1-substituents (butyl, benzyl) in 3-carboxylic acid analogs could modulate affinity or pharmacokinetics .
- Synthetic Feasibility : Alkylation at the indole 1-position (e.g., benzyl in ) typically involves nucleophilic substitution or transition metal catalysis. A butyl group might require similar protocols but with longer-chain alkyl halides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


